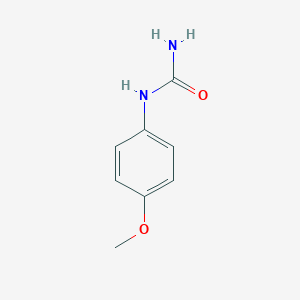
4-甲氧基苯基脲
概述
描述
Synthesis Analysis
The synthesis of 4-Methoxyphenylurea and its derivatives involves several chemical processes, including oxidative cyclization and reactions with isocyanates. Tadjarodi et al. (2007) synthesized new compounds through oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea, leading to the formation of copper(II) complexes (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007). Additionally, Mallakpour, Hajipour, and Raheno (2002) prepared 4-(4′-Methoxyphenyl)urazole (MPU) from 4-methoxybenzoic acid, which was then used to synthesize novel polyureas, showcasing the versatility of 4-Methoxyphenylurea derivatives in polymer science (Mallakpour, Hajipour, & Raheno, 2002).
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylurea derivatives has been elucidated using techniques such as NMR and X-ray crystallography. Yusof, Mardi, and Yamin (2005) reported the trans–cis configuration of N-(4-Methoxybenzoyl)-N′-(4-methylphenyl)thiourea, highlighting the influence of substituents on the molecular conformation (Yusof, Mardi, & Yamin, 2005).
Chemical Reactions and Properties
The chemical reactions involving 4-Methoxyphenylurea derivatives reveal a range of chemical properties and potential applications. For instance, the study by Ahipa, Kumar, Rao, Prasad, and Adhikari (2014) synthesized luminescent compounds with bent-core structures from 4-Methoxyphenyl derivatives, demonstrating their liquid crystalline behavior and photophysical properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Physical Properties Analysis
The physical properties of 4-Methoxyphenylurea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. Glaser, Knotts, Wu, and Barnes (2006) synthesized 4'-Acetyl-4-methoxy-biphenyl (AMB) and analyzed its polar crystal structure, which is relevant for the design of polar materials (Glaser, Knotts, Wu, & Barnes, 2006).
Chemical Properties Analysis
The chemical properties of 4-Methoxyphenylurea derivatives, such as reactivity, chemical stability, and interactions with other molecules, are key to their functionality in various chemical reactions. Krygowski, Anulewicz, Jarmuła, Bak, Rasała, and Howard (1994) explored the effect of the methoxy group on the geometry of the benzene ring, providing insights into the resonance effect and steric hindrance, which are fundamental aspects of organic chemistry (Krygowski, Anulewicz, Jarmuła, Bak, Rasała, & Howard, 1994).
科学研究应用
除草剂和缓蚀剂:4-甲氧基苯基脲衍生物已被研究用作除草剂和缓蚀剂。例如,苯基脲类除草剂甲苯脲具有特定的结构特征,有助于其有效性(Kang, Kim, Kwon, & Kim, 2015)。同样,某些衍生物已被测试其在腐蚀抑制方面的表现,展示了在酸性环境中保护低碳钢的高效性(Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009)。
癌症研究:一些研究探讨了4-甲氧基苯基脲衍生物在癌症研究中的潜力。例如,N-(4-羟基苯基)视黄酰胺(4-HPR)和N-(4-甲氧基苯基)视黄酰胺(4-MPR)已被研究其抑制大鼠乳腺癌发展的能力(Moon, Pritchard, Mehta, Nomides, Thomas, & Dinger, 1989)。
药代动力学和代谢:已鉴定和定量了某些化合物的代谢物,如丹参素,以了解其在生物系统中的药代动力学。这包括研究4-羟基-3-甲氧基苯乳酸作为主要代谢物(Wang, Li, Ma, Yan, Chu, Han, Li, Zhang, Zhou, Zhu, Sun, & Liu, 2015)。
抗生育研究:已进行了关于化合物如4-(对甲氧基苯基)-2-甲基环己烷羧酸的抗生育、雌激素、降胆固醇和促性腺激素抑制活性的研究(Crenshaw, Luke, Jenks, Partyka, Bialy, & Bierwagen, 1973)。
化学合成和分子相互作用:研究还集中在合成含有4-甲氧基苯基脲的新化合物及其分子相互作用上。例如,阴离子与脲/硫脲衍生物之间的氢键和去质子平衡已被详细描述(Pérez-Casas & Yatsimirsky, 2008)。
辐射防护:一些具有4-甲氧基苯基脲结构的生物活性化合物已被研究其在辐射防护方面的潜力,特别是在医学肿瘤学和核医学背景下(Yılmaz, Kavaz, & Gul, 2020)。
安全和危害
属性
IUPAC Name |
(4-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUKYDVWVXRPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075090 | |
| Record name | Urea, (4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylurea | |
CAS RN |
1566-42-3 | |
| Record name | N-(4-Methoxyphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1566-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxyphenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1566-42-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, (4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxyphenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHOXYPHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1V409A9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

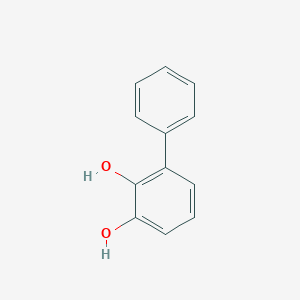
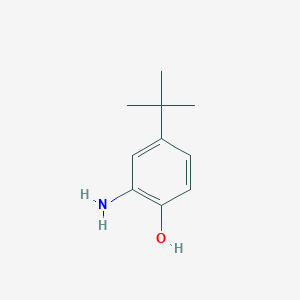
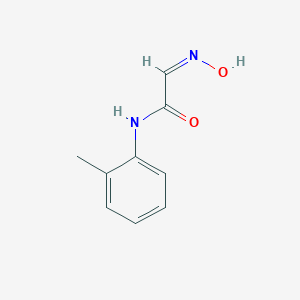
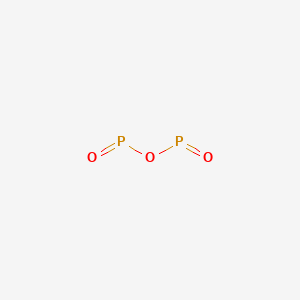
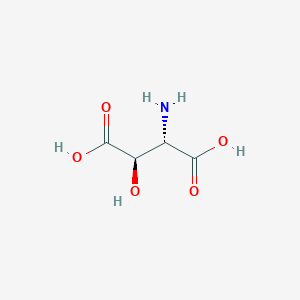
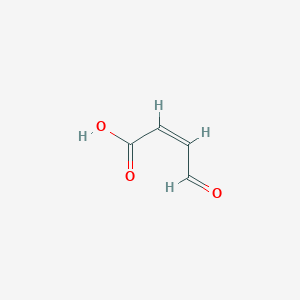
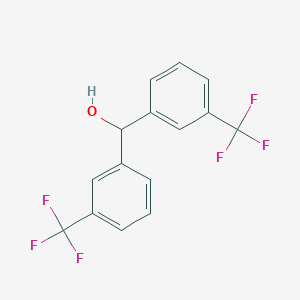
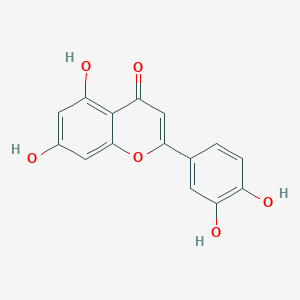
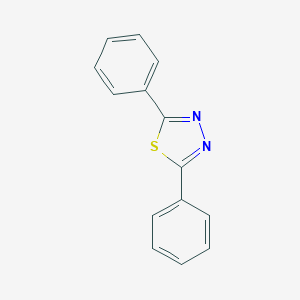
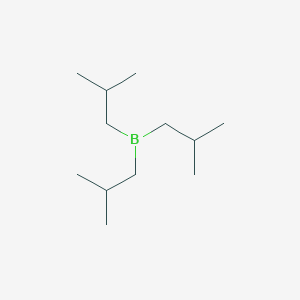
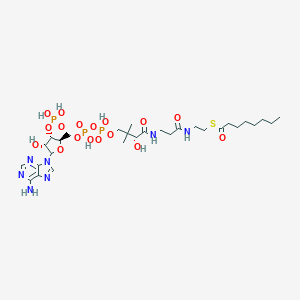
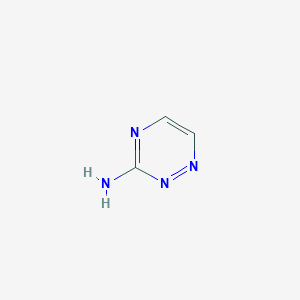
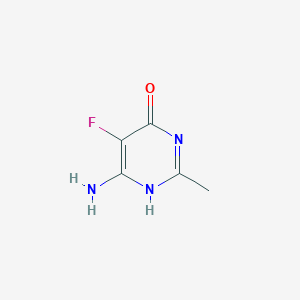
![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)